N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H13N3O3S2 and its molecular weight is 371.43. The purity is usually 95%.
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Scientific Research Applications
Design and Synthesis of Novel Compounds
Several studies have focused on designing and synthesizing novel compounds that incorporate the thiadiazole scaffold, often associated with significant biological properties. For instance, microwave-assisted synthesis has facilitated the creation of Schiff’s bases containing thiadiazole and benzamide groups, demonstrating a potential for anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The synthesis process benefits from solvent-free conditions under microwave irradiation, highlighting an efficient approach to creating compounds with promising biological activities (Tiwari et al., 2017).
Antibacterial and Antifungal Activities
Research into the antibacterial and antifungal properties of novel thiadiazole derivatives has been a significant area of interest. Studies have shown that these compounds exhibit promising activity against a range of gram-positive and gram-negative bacteria, as well as various fungi. The synthesis of these compounds often involves the reaction of amino-triazole derivatives with carboxylic acid derivatives, resulting in heterocyclic compounds characterized by their antibacterial and antifungal activities (Patel & Patel, 2015).
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored through the synthesis and evaluation of novel compounds. By utilizing Schiff base chemistry and microwave-assisted synthesis, researchers have developed compounds that exhibit cytotoxic activity against various cancer cell lines at non-cytotoxic concentrations to normal cells. This research underscores the therapeutic potential of thiadiazole derivatives in cancer treatment, with specific compounds showing promising GI50 values comparable to standard drugs (Tiwari et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549 and mcf-7 cell lines .
Mode of Action
A related compound was found to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line .
Biochemical Pathways
It’s worth noting that similar compounds have been synthesized and evaluated for their antitumor activities .
Result of Action
A related compound was found to show potent growth inhibition properties with ic50 values generally below 5 μm against the three human cancer cells lines .
Properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c21-15(12-6-7-13-14(8-12)23-10-22-13)18-16-19-20-17(25-16)24-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCWDOKCDJGXIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.